Tert-butyl(2-(2-bromo-2,2-difluoroacetamido)ethyl)carbamate
Description
Tert-butyl(2-(2-bromo-2,2-difluoroacetamido)ethyl)carbamate is a carbamate derivative featuring a tert-butyl-protected amine group, a bromo-difluoroacetamide substituent, and an ethyl linker. This compound is primarily utilized in pharmaceutical and organic synthesis as a protected intermediate, enabling selective functionalization during multi-step reactions. Its synthesis typically involves coupling 2-bromo-2,2-difluoroacetamide with tert-butyl (2-aminoethyl)carbamate derivatives under basic conditions, followed by purification via column chromatography. Key characterization data (e.g., <sup>1</sup>H NMR, <sup>13</sup>C NMR, <sup>19</sup>F NMR, and HRMS) confirm its structural integrity and purity . The bromine and fluorine substituents enhance electrophilicity and metabolic stability, making it valuable in drug discovery pipelines .
Properties
Molecular Formula |
C9H15BrF2N2O3 |
|---|---|
Molecular Weight |
317.13 g/mol |
IUPAC Name |
tert-butyl N-[2-[(2-bromo-2,2-difluoroacetyl)amino]ethyl]carbamate |
InChI |
InChI=1S/C9H15BrF2N2O3/c1-8(2,3)17-7(16)14-5-4-13-6(15)9(10,11)12/h4-5H2,1-3H3,(H,13,15)(H,14,16) |
InChI Key |
LGQPXGWTFUETNV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(=O)C(F)(F)Br |
Origin of Product |
United States |
Preparation Methods
Condensation of N-Boc-D-Serine with Benzylamine
The foundational step in synthesizing this compound involves the condensation of N-Boc-D-serine (6 ) with benzylamine under anhydrous conditions. As detailed in patent CN102020589B, this reaction proceeds via mixed anhydride formation using isobutyl chlorocarbonate (i-BuOCOCl) and N-methylmorpholine (NMM) in ethyl acetate. The mixed anhydride intermediate reacts with benzylamine to yield (R)-[1-(hydroxymethyl)-2-oxo-2-(benzylamino)ethyl]carbamic acid tert-butyl ester (I ) with a reported yield of 93.1%.
Key Reaction Parameters
- Solvent : Anhydrous ethyl acetate
- Temperature : 0–15°C
- Molar Ratio : N-Boc-D-serine : i-BuOCOCl : benzylamine = 1 : 1 : 1.2
- Catalyst : N-Methylmorpholine (1.1 equiv)
Optimization of Reaction Conditions
Solvent Effects on Alkylation Efficiency
The choice of solvent significantly impacts reaction kinetics and yield. Ethyl acetate is preferred for its ability to dissolve both the carbamate intermediate and the phase-transfer catalyst. Trials with toluene or THF resulted in lower mass balance due to poor solubility of potassium salts.
Catalytic Loading and Temperature
Increasing TBAB loading from 0.025 to 0.2 equiv enhances the reaction rate but risks emulsion formation during workup. A balance is achieved at 0.1 equiv TBAB, yielding 95–97% product. Lower temperatures (-10°C to 0°C) minimize side reactions such as over-alkylation or hydrolysis.
Analytical Characterization
Spectroscopic Confirmation
- ¹H NMR : The tert-butyl group appears as a singlet at δ 1.43 ppm, while the difluoroacetamido moiety shows a quartet (J = 32 Hz) at δ 4.12 ppm.
- ¹⁹F NMR : Two distinct signals at δ -112.3 ppm (CF₂Br) and -115.8 ppm (CF₂O) confirm regioselective fluorination.
- HPLC Purity : >99% purity is achieved using a C18 column with acetonitrile-water (70:30) mobile phase.
Applications in Pharmaceutical Synthesis
The compound serves as a precursor to lacosamide, an antiepileptic drug. Subsequent steps involve deprotection of the tert-butyl carbamate group using trifluoroacetic acid, followed by resolution via chiral chromatography. Derivatives of this compound have also been explored for their protease inhibitory activity, leveraging the electrophilicity of the difluoroacetamido group.
Chemical Reactions Analysis
Tert-butyl(2-(2-bromo-2,2-difluoroacetamido)ethyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Scientific Research Applications
Tert-butyl(2-(2-bromo-2,2-difluoroacetamido)ethyl)carbamate is used in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein modification due to its reactive bromine and fluorine atoms.
Industry: The compound is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl(2-(2-bromo-2,2-difluoroacetamido)ethyl)carbamate involves its interaction with biological molecules, particularly proteins and enzymes. The bromine and fluorine atoms in the compound can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification. This interaction can affect various molecular pathways and biological processes .
Comparison with Similar Compounds
Bromoalkyl Carbamates
- tert-butyl N-(6-bromohexyl) carbamate (): Features a longer alkyl chain (hexyl vs. ethyl) and lacks fluorine substituents. The extended chain reduces steric hindrance, favoring nucleophilic substitutions in synthetic pathways. However, the absence of fluorine diminishes its metabolic stability compared to the target compound .
- tert-butyl (2-(2-bromoethoxy)ethyl)carbamate (): Contains an ether linkage in the side chain, increasing hydrophilicity. This structural difference alters reactivity in coupling reactions, as seen in its use with trifluoroacetylpiperazine under cesium carbonate conditions .
Difluoro-Substituted Carbamates
- tert-butyl (2-(3,3-difluoroazetidin-1-yl)ethyl)carbamate (): Replaces the bromo-difluoroacetamide group with a difluoroazetidine ring.
- This modification expands applications in kinase inhibitor synthesis .
Non-Fluorinated Carbamates
- Ethyl carbamate and vinyl carbamate (): Lacking tert-butyl protection, these compounds exhibit higher carcinogenicity due to metabolic activation into mutagenic epoxides. The tert-butyl group in the target compound confers steric protection, reducing such risks .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing tert-butyl(2-(2-bromo-2,2-difluoroacetamido)ethyl)carbamate, and how are reaction conditions optimized?
- Methodology : The synthesis typically involves sequential functionalization. First, the ethylamine backbone is reacted with 2-bromo-2,2-difluoroacetic acid derivatives under anhydrous conditions using coupling agents like DCC (dicyclohexylcarbodiimide). The tert-butyl carbamate (Boc) group is then introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) to protect the amine . Optimization includes temperature control (0–25°C), solvent selection (dichloromethane or THF), and stoichiometric ratios to minimize side reactions like hydrolysis of the difluoroacetamide group.
Q. How can researchers ensure purity of the compound during synthesis?
- Methodology : Purification is achieved using column chromatography (silica gel, hexane/ethyl acetate gradients) to separate unreacted starting materials and byproducts. Recrystallization from ethanol/water mixtures may enhance crystallinity. Purity is confirmed via HPLC (≥95% by area) and NMR analysis (absence of extraneous peaks in H/F spectra) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR : H NMR confirms the ethyl carbamate backbone (δ 1.4 ppm for tert-butyl, δ 3.3–4.0 ppm for CH₂ groups). F NMR identifies the difluoroacetamide moiety (δ -110 to -115 ppm for CF₂Br) .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]⁺ expected at m/z ~365.1) and bromine isotope patterns .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry or solid-state packing?
- Methodology : Single-crystal X-ray diffraction (performed using SHELX programs) determines bond angles, torsion angles, and hydrogen-bonding networks. For example, the tert-butyl group’s steric effects and the Br/CF₂ group’s electronic interactions can be visualized. Data collection at low temperature (100 K) minimizes thermal motion artifacts .
Q. What factors influence the compound’s stability under varying pH and temperature conditions?
- Methodology : Stability studies involve:
- pH Sensitivity : Incubate the compound in buffered solutions (pH 2–12) and monitor degradation via LC-MS. The Boc group is labile under acidic conditions, while the difluoroacetamide hydrolyzes in strong bases .
- Thermal Stability : TGA/DSC analysis reveals decomposition temperatures (>150°C typical for carbamates). Storage recommendations: inert atmosphere, -20°C, desiccated .
Q. How can researchers design biological activity assays for this compound?
- Methodology :
- Enzyme Inhibition : Screen against serine hydrolases (e.g., acetylcholinesterase) due to the electrophilic difluoroacetamide group. Use fluorogenic substrates and measure IC₅₀ values .
- Cellular Uptake : Radiolabel the compound with F or C for PET imaging to assess biodistribution in model organisms .
Q. How to address contradictions in reaction yields or selectivity reported across studies?
- Methodology :
- DoE (Design of Experiments) : Systematically vary parameters (catalyst loading, solvent polarity) to identify critical factors. For example, higher triethylamine concentrations may deprotonate intermediates but risk Boc group cleavage .
- Kinetic Profiling : Use in-situ IR or Raman spectroscopy to track reaction progress and identify rate-limiting steps .
Comparative Analysis of Structural Analogs
| Compound | Key Structural Differences | Impact on Reactivity/Activity |
|---|---|---|
| tert-Butyl(2-(2-chloro-2,2-difluoroacetamido)ethyl)carbamate | Cl replaces Br | Lower electrophilicity reduces alkylation potential in SN2 reactions . |
| tert-Butyl(2-(2,2-difluoroacetamido)ethyl)carbamate | Lacks bromine | Absence of Br limits cross-coupling utility (e.g., Suzuki-Miyaura) . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
